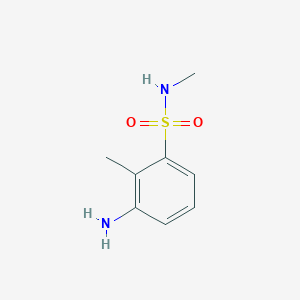

3-amino-N,2-dimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJMZAWDPKWFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Formation

- Starting Materials: Substituted anilines or aminobenzenes are reacted with sulfonyl chlorides (e.g., benzenesulfonyl chloride derivatives) to form sulfonamides.

- Reaction Conditions: Usually carried out in polar aprotic solvents (e.g., DMF, DMA, DMSO) at controlled temperatures (20–150°C).

- Base Catalysis: Alkali metal hydroxides (LiOH, KOH, NaOH) or pyridine derivatives (2,6-dimethylpyridine) are used as bases to facilitate the reaction and improve purity and yield.

Amino Group Introduction and Reduction

- Nitro groups are often introduced as precursors to amino groups, which are subsequently reduced.

- Reduction methods include catalytic hydrogenation using Pd/C in the presence of acetic acid and ammonium salts, providing controllable and selective conversion to the amino group.

- Acid treatments and deprotection steps follow to yield the free amine with high purity.

Methylation and Substitution

- Methyl groups at the 2-position on the benzene ring are introduced via electrophilic aromatic substitution or by starting from suitably methylated precursors.

- Protecting groups such as benzyloxycarbonyl (Cbz) may be used to protect amino functionalities during intermediate steps.

Detailed Preparation Method from Literature

Multi-Step Industrial Route (Adapted from Patent CN104387299B)

| Step | Description | Reagents/Conditions | Yield & Purity |

|---|---|---|---|

| S1 | Reaction of L-phenylalanine with diazomethyl ketone to form diazomethyl ketone intermediate | NaOH/MeOH-H2O, 0°C, continuous pumping | 94%, HPLC purity >98% |

| S2 | Reduction of carbonyl in intermediate to corresponding alcohol | Catalytic hydrogenation (Pd/C), acetic acid, ammonium salts, 15–20°C, 15–20 h | 92%, HPLC purity ≥99.4% |

| S3 | Cyclization and ring-opening with isobutyl amine to form sulfonamide intermediate | Isobutyl amine, controlled temperature | Not specified |

| S4 | Reaction with 4-nitrobenzenesulfonyl chloride to introduce sulfonyl group | Controlled addition in THF, room temperature | Not specified |

| S5 | Reduction of nitro group to amino group | Pd/C hydrogenation, acid treatment, filtration, crystallization | 93%, HPLC purity ≥99.4%, isomer content <0.1% |

- The process emphasizes mild conditions, cost-effectiveness, and scalability for industrial production.

- Purification involves crystallization from isopropanol and pH adjustments to optimize yield and purity.

Alternative Method Using Alkali Metal Hydroxides and Pyridine Bases (From Patent WO2012052420A1)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of N-(3-chloro-quinoxalin-2-yl)-sulfonamide intermediate | LiOH in DMA/DMSO/DMF, 20–150°C, 0.5–48 h | LiOH preferred for improved purity and yield |

| 2 | Conversion to 3-amino sulfonamide by amine substitution | Amine with pyridine base (2,6-dimethylpyridine), polar solvents (n-butanol, n-propanol), 20–150°C | Reaction time and temperature optimized for yield |

- This method highlights the use of lithium hydroxide and lutidine bases to improve reaction efficiency and product purity.

- Suitable for sulfonamide derivatives structurally related to 3-amino-N,2-dimethylbenzene-1-sulfonamide.

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as DMF, DMA, and DMSO are common for sulfonamide formation due to their ability to dissolve reactants and stabilize intermediates.

- Bases: Lithium hydroxide is favored for its strong basicity and ability to improve purity profiles.

- Temperature: Reactions are typically conducted between 20°C and 150°C, balancing reaction rate and selectivity.

- Catalysts: Pd/C is widely used for reduction steps, with acetic acid and ammonium salts aiding in selective nitro group reduction.

- Purification: Crystallization from appropriate solvents (e.g., isopropanol) and pH adjustments are critical for isolating high-purity products.

Data Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Preparation |

|---|---|---|

| Solvent | DMF, DMA, DMSO, THF | Solubility and reaction medium |

| Base | LiOH (preferred), KOH, NaOH | Reaction rate, purity, yield |

| Temperature | 20–150°C | Reaction kinetics and selectivity |

| Reaction Time | 0.5–48 hours | Conversion and yield |

| Catalyst | Pd/C (10%) | Selective nitro reduction |

| Acid Treatment | Acetic acid, HCl | Deprotection and purification |

| Purification Method | Crystallization, filtration | Product purity ≥99.4%, isomer content <0.1% |

Research Findings and Analytical Data

- Yields: Reported yields for the final compound range from 90% to 93%, indicating efficient synthesis.

- Purity: HPLC purity values exceed 99.4%, with isomer content below 0.1%, demonstrating high selectivity.

- Spectroscopy: ^1H NMR spectra confirm the structure and purity of intermediates and final products.

- Process Advantages: The methods emphasize cost-effectiveness, scalability, and environmental considerations by minimizing harsh reagents and optimizing reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,2-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzenesulfonamides .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Sulfonamides have a historical significance as antibacterial agents. The sulfonamide group is crucial in the synthesis of various antibiotics. Research indicates that 3-amino-N,2-dimethylbenzene-1-sulfonamide exhibits antimicrobial activity against a range of bacterial strains. Studies have shown that modifications to the sulfonamide structure can enhance potency and reduce resistance in bacteria .

Cancer Treatment

Recent studies have explored the potential of sulfonamides in cancer therapy. This compound has been investigated for its ability to inhibit specific protein kinases involved in cancer cell proliferation. Inhibiting these kinases can disrupt signaling pathways that promote tumor growth, making this compound a candidate for further development as an anticancer agent .

Biochemistry

Enzyme Inhibition

This compound serves as a potent inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has been studied for its role in inhibiting carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. Such inhibition can lead to therapeutic applications in treating conditions like glaucoma and edema .

Buffering Agent

In biochemical applications, this compound is utilized as an organic buffer. Its ability to maintain pH levels makes it valuable in various laboratory settings where precise conditions are required for biochemical reactions .

Material Science

Polymer Synthesis

The compound's sulfonamide group is beneficial in polymer chemistry. It can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. Research has indicated that polymers containing sulfonamide groups exhibit improved performance in applications such as coatings and adhesives .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of 3-amino-N,2-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfonamide group can interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Physicochemical Properties

- Melting Points : Methyl and chloro substituents increase melting points due to enhanced crystallinity (e.g., 3b at 283–285°C vs. 3a at 247–249°C). The acetamido group in 3c results in a very high melting point (>340°C), likely due to hydrogen bonding .

- Spectroscopy :

Commercial Availability

While this compound is discontinued , analogues like 3a–3c are synthesized in research settings, emphasizing their relevance in medicinal chemistry . Diethyl-substituted variants (e.g., N,N-diethyl-3-amino-4-methoxybenzenesulfonamide) remain available for specialized applications .

Biological Activity

Introduction

3-Amino-N,2-dimethylbenzene-1-sulfonamide, commonly referred to as a sulfonamide, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicinal chemistry and pharmacology.

The compound features a sulfonamide functional group, which plays a critical role in its biological activity. The mechanism of action primarily involves the inhibition of specific enzymes, notably carbonic anhydrases (CAs), which are crucial for various physiological processes.

Enzyme Inhibition

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase. This inhibition disrupts folate synthesis in bacteria, leading to bacteriostatic effects. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) enables this competitive inhibition .

Interaction with Carbonic Anhydrases

Recent studies have highlighted the compound's ability to inhibit several isoforms of carbonic anhydrase, particularly CA IX and CA XII. These isoforms are associated with tumor progression and metastasis. The inhibitory activity was found to be in the nanomolar range for CA IX and sub-nanomolar for CA XII, indicating potent biological effects .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial growth by inhibiting folate synthesis essential for DNA replication .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Anti-Cancer Properties

The compound's role as an inhibitor of carbonic anhydrases also extends to potential anti-cancer applications. Inhibition of CA IX has been linked to reduced tumor growth and metastasis in various cancer models. For instance, studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231 .

Immunomodulatory Effects

Research indicates that sulfonamides may modulate immune responses by influencing cytokine production. For example, certain derivatives have been shown to enhance the release of pro-inflammatory cytokines from macrophages, suggesting a potential role in immunotherapy .

Case Study 1: Inhibition of Carbonic Anhydrase Isoforms

A study synthesized a series of pyridinium derivatives based on this compound to evaluate their inhibitory effects on human carbonic anhydrase isoforms. The results demonstrated that these derivatives had excellent selectivity for tumor-associated isoforms CA IX and CA XII over cytosolic forms .

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

In clinical settings, the efficacy of this compound was tested against various bacterial strains isolated from patients. The compound showed promising results in treating infections caused by resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-N,2-dimethylbenzene-1-sulfonamide, and what reagents are typically employed?

- Methodological Answer : The compound is synthesized via sulfonylation of 3-amino-2-methylaniline with a sulfonyl chloride derivative (e.g., dimethylsulfamoyl chloride) in the presence of a base like triethylamine or pyridine. The reaction is conducted in anhydrous dichloromethane or THF under inert conditions (N₂/Ar) to prevent hydrolysis. Purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. Which analytical techniques are routinely used to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C-NMR : To verify substituent positions and confirm sulfonamide formation. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm).

- HPLC-MS/MS : For purity assessment (≥95%) and detection of byproducts (e.g., unreacted aniline or sulfonic acid derivatives).

- Elemental Analysis : To validate empirical formula (C₈H₁₁N₂O₂S) .

Q. What biological assays are commonly used to evaluate its preliminary bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols.

- Enzyme Inhibition Studies : Kinetic assays for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products (e.g., sulfonic acid derivatives)?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to reduce hydrolysis.

- Stoichiometry : Use a 10% excess of sulfonyl chloride to ensure complete conversion of the amine.

- Workup Strategies : Quench with ice-cold water to precipitate the product and reduce solubility of acidic byproducts.

- Data Table :

| Parameter | Optimal Value | Side Product Reduction (%) |

|---|---|---|

| Temperature (°C) | 0–5 | 35 |

| Molar Ratio | 1.1:1 (R-Cl:Amine) | 28 |

| . |

Q. How do electronic effects of substituents (e.g., methyl groups) influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- Electron-Donating Groups (e.g., -CH₃) : Stabilize intermediates in nucleophilic substitution (e.g., SNAr) by resonance.

- Oxidation Pathways : Methyl groups at the ortho position sterically hinder oxidation of the amino group. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict reactive sites .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Standardized Assay Conditions : Control pH (7.4), temperature (37°C), and solvent (DMSO ≤1%) to minimize variability.

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets and identify outliers.

- Orthogonal Validation : Confirm activity via dual methods (e.g., fluorescence-based assays and SPR) .

Q. How can computational models (e.g., molecular docking) guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Workflow :

Prepare ligand (AMBER force field) and receptor (PDB: 1JD0 for carbonic anhydrase).

Run simulations (AutoDock Vina) to predict binding poses.

Validate with MD simulations (NAMD, 100 ns) to assess stability.

- Key Metrics : Binding energy (ΔG ≤ −8 kcal/mol), hydrogen bonds (>2), and hydrophobic interactions .

Research Design & Reproducibility

Q. How should a study be designed to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Tests : Incubate in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 2.0). Monitor via LC-MS at 0, 24, 48, and 72 hours.

- Data Table :

| Condition | Half-Life (h) | Major Degradant |

|---|---|---|

| PBS (pH 7.4) | 54.3 | Sulfonic acid derivative |

| pH 2.0 | 12.7 | Des-methyl analog |

Q. What frameworks integrate this compound’s mechanistic studies into broader therapeutic hypotheses (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.